(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[4,3-d]pyrimidinone core with a piperidine derivative under suitable conditions.
Attachment of the phenylbutanoyl group: This step requires the use of a phenylbutanoyl chloride or similar reagent to introduce the phenylbutanoyl group onto the piperidine ring.
Hydroxylation reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the phenylbutanoyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the phenylbutanoyl group could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has potential as a lead compound for the development of new drugs. Its biological activity can be optimized through structure-activity relationship (SAR) studies to improve its efficacy and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- (S)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- 6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Uniqueness
The uniqueness of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Compared to its similar compounds, the ®-enantiomer may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H31N5O4 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C28H31N5O4/c1-19(20-7-4-3-5-8-20)15-23(35)32-13-11-28(37,12-14-32)17-33-18-29-24-25(27(33)36)30-31(2)26(24)21-9-6-10-22(34)16-21/h3-10,16,18-19,34,37H,11-15,17H2,1-2H3/t19-/m1/s1 |
InChI Key |
LGEIGCWCSAYZMY-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC(=CC=C4)O)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC(=CC=C4)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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